methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a tetrahydrothiopyran group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Scientific Research Applications
Methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Tetrahydrothiopyran Group: The tetrahydrothiopyran group can be introduced via a nucleophilic substitution reaction using tetrahydrothiopyran and a suitable leaving group.
Carbamoylation: The piperidine derivative is then reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction involving benzoic acid and methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can be compared with similar compounds such as:
Methyl 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylate: This compound shares a similar piperidine and tetrahydrothiopyran structure but differs in the functional groups attached to the piperidine ring.
3-Piperidinemethanol, 1-(tetrahydro-2H-thiopyran-4-yl)-: Another related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[1-(thian-4-yl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-25-20(24)17-4-2-16(3-5-17)19(23)21-14-15-6-10-22(11-7-15)18-8-12-26-13-9-18/h2-5,15,18H,6-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTXBXMXIUOWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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